2,8-Dimethoxyquinazoline-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxyquinazoline-6-carboxylic acid typically involves the reaction of appropriate quinazoline derivatives with methoxy groups at the 2 and 8 positions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethoxyquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the methoxy groups, can lead to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2,8-Dimethoxyquinazoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,8-Dimethoxyquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure.
2,8-Dimethoxyquinazoline: A derivative without the carboxylic acid group.
6-Carboxyquinazoline: A derivative without the methoxy groups.
Uniqueness: 2,8-Dimethoxyquinazoline-6-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
2,8-dimethoxyquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-6(10(14)15)3-7-5-12-11(17-2)13-9(7)8/h3-5H,1-2H3,(H,14,15) |
InChI Key |
PDBYDKRXQOVTHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CN=C(N=C12)OC)C(=O)O |
Origin of Product |
United States |
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